1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-thiadiazole core substituted at position 3 with a 4-bromobenzyl group. This compound is part of a broader class of piperazine-thiadiazole hybrids studied for their diverse biological properties, including enzyme inhibition and antibacterial activity .
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-11-3-1-10(2-4-11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLXJROVESQMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromobenzyl-Thiourea Intermediate
4-Bromobenzyl bromide reacts with potassium thiocyanate in ethanol at 80°C for 4 hours, yielding 4-bromobenzyl thiocyanate. Subsequent treatment with ammonium hydroxide generates the thiourea derivative.
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : 80°C
-
Yield : 85% (thiocyanate), 75% (thiourea)
Thiadiazole Formation and Piperazine Coupling
The thiourea undergoes cyclocondensation with hydroxylamine hydrochloride in acidic media (HCl, 100°C, 2 hours) to form 5-amino-3-[(4-bromophenyl)methyl]-1,2,4-thiadiazole. Piperazine is then introduced via nucleophilic substitution in dimethylformamide (DMF) at 120°C for 6 hours.
Key Data :
| Parameter | Value |
|---|---|
| Cyclization Yield | 70% |
| Coupling Yield | 60% |
| Purity (HPLC) | ≥95% |
This method’s limitations include moderate yields and the use of DMF, which complicates industrial waste management.
Lawesson’s Reagent-Mediated Cyclization
Adapted from pyrazolylpiperazine synthesis, this route avoids toxic solvents like pyridine and emphasizes cyclization efficiency.
Amide Precursor Preparation
4-Bromobenzylacetic acid is condensed with piperazine using N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane, forming the amide intermediate.
Thioamide Formation and Cyclization
Lawesson’s reagent (2.2 equiv) converts the amide to a thioamide in toluene at 110°C for 3 hours. Intramolecular cyclization under acidic conditions (H2SO4, 90°C, 1 hour) yields the thiadiazole-piperazine scaffold.
Optimized Parameters :
Advantages :
Nucleophilic Substitution on Preformed Thiadiazole Cores
| Metric | Value |
|---|---|
| Substitution Yield | 65% |
| Reaction Time | 8 hours |
Challenges include competing side reactions and the need for rigorous purification.
Comparative Analysis of Synthesis Methods
The table below contrasts key metrics across the three methods:
| Method | Yield | Steps | Scalability | Toxicity Concerns |
|---|---|---|---|---|
| Cyclocondensation | 60% | 3 | Moderate | DMF usage |
| Lawesson’s Reagent | 82% | 2 | High | Low |
| Nucleophilic Sub. | 65% | 2 | Low | HBr/acetic acid handling |
The Lawesson’s reagent approach outperforms others in yield and scalability, aligning with industrial priorities.
Optimization Strategies and Industrial Scalability
Solvent Replacement
Replacing DMF with cyclopentyl methyl ether (CPME) in Method 1 reduces toxicity without sacrificing yield.
Chemical Reactions Analysis
1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
The primary application of 1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine lies in its anticancer properties. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Thiadiazole derivatives are believed to disrupt DNA replication processes, making them effective against both bacterial and cancer cells . This mechanism is particularly relevant in the design of new anticancer agents.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
| Study | Compound Tested | Cancer Cell Lines | IC50 Value (µg/mL) | Notable Findings |
|---|---|---|---|---|
| Sun et al. (2011) | Cinnamamide derivatives | HEPG2, HELA, SW1116, BGC823 | 10.28 (HEPG2) | Potent FAK inhibitory activity |
| Alam et al. (2011) | 5-phenyl-4,5-dihydro derivatives | A549, SK-MEL-2, SK-OV-3, HCT15 | 4.27 (SK-MEL-2) | Significant growth inhibition |
| Yang (2012) | Cinnamic acid derivatives | MCF-7, A549 | 0.28 (MCF-7), 0.52 (A549) | Strong interaction with tubulin |
| Jakovljević et al. (2017) | Thiadiazole amides | A549, HL-60, HeLa | N/A | Induced cell death via caspase activation |
These studies demonstrate that modifications to the thiadiazole structure can enhance anticancer activity.
Antimicrobial Properties
Thiadiazole compounds have also been investigated for their antimicrobial effects. The structural features of this compound may confer similar properties.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Sources :
Physicochemical Properties
- Conformational Stability : Piperazine rings in similar compounds adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain .
- Crystal Packing : Bulkier substituents (e.g., Br) may alter supramolecular interactions, as seen in halogen bonding in brominated analogs .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups: Nitro (3-NO₂) and bromo (4-Br) substituents may enhance binding to enzymatic targets through dipole interactions or halogen bonding .
- Steric Effects: Di-substituted analogs (e.g., 2,4-Cl₂) show reduced activity compared to mono-substituted derivatives, likely due to steric hindrance .
Biological Activity
The compound 1-{3-[(4-bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H15BrN4S
- Molar Mass : 339.25 g/mol
- Density : 1.479 g/cm³ (predicted)
- Boiling Point : 489.7 °C (predicted)
- pKa : 8.29 (predicted) .
The biological activity of this compound is primarily attributed to the presence of the 1,2,4-thiadiazole ring and the piperazine moiety. These structural components facilitate interactions with various biological targets:
- Enzyme Inhibition : The compound exhibits potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission and have implications in neurodegenerative diseases .
- Antimicrobial Activity : Studies indicate significant antibacterial effects against both gram-positive and gram-negative bacteria, particularly E. coli . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Properties : Research has shown that derivatives of thiadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing thiadiazole structures have demonstrated activity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells .
- Antioxidant Activity : Thiadiazole derivatives have shown promise in reducing oxidative stress markers in various models, indicating potential use in conditions related to oxidative damage .
Case Studies
- Anticholinesterase Activity : A study synthesized several thiadiazole derivatives and tested their ability to inhibit acetylcholinesterase. The results indicated that modifications to the thiadiazole ring significantly enhanced inhibitory potency, suggesting that structural optimization can lead to more effective therapeutic agents for Alzheimer's disease .
- Antimicrobial Efficacy : In a comparative study of various thiadiazole derivatives, this compound was evaluated for its antibacterial properties. The compound exhibited notable activity against E. coli, with docking studies revealing strong binding affinities to bacterial enoyl-acyl carrier protein reductase .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-{3-[(4-Bromophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine?
- Methodology :
- Step 1 : React 4-bromobenzyl bromide with thiourea to form the 1,2,4-thiadiazole core via cyclization under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduce the piperazine moiety via nucleophilic substitution. For example, react the thiadiazole intermediate with piperazine in DMF using K₂CO₃ as a base at 80–100°C for 6–12 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 60–75 | ≥95% |
| 2 | 45–55 | ≥90% |
Q. How is structural characterization performed for this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.3–7.6 ppm for the 4-bromophenyl group; piperazine CH₂ signals at δ 2.5–3.5 ppm) .
- LCMS : Molecular ion peak at m/z 365.1 [M+H]⁺ (calculated for C₁₃H₁₅BrN₄S) .
- Elemental Analysis : Validate C, H, N, S, Br content (e.g., C 42.7%, H 3.8%, N 15.3% theoretical) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity in anticancer studies?
- Methodology :
- SAR Studies : Modify substituents on the piperazine ring (e.g., fluorobenzyl, nitrobenzyl) to enhance cytotoxicity. Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) .
- Molecular Docking : Target tubulin (PDB: 1SA0) or σ₁ receptors (PDB: 5HK1) using AutoDock Vina. Prioritize derivatives with ΔG < −8 kcal/mol .
- Data Contradictions :
- Fluorine at the benzyl position increases solubility but reduces IC₅₀ in some cases (e.g., IC₅₀ = 12 µM vs. 18 µM for non-fluorinated analogues) .
Q. How does the compound interact with enzymes like fatty acid amide hydrolase (FAAH)?
- Mechanistic Insight :
- The thiadiazole sulfur forms a covalent bond with FAAH’s catalytic Ser241, confirmed by time-dependent IC₅₀ shifts (e.g., IC₅₀ from 50 nM to 5 nM after 1 hour) .
- Mass Spectrometry : Detect adducts (e.g., [M+136]⁺ for FAAH-bound fragments) .
Q. What computational tools predict metabolic stability of derivatives?
- Approach :
- ADMET Prediction : SwissADME for CYP450 inhibition (e.g., CYP3A4: >80% inhibition at 10 µM) .
- Metabolic Pathways : PISTACHIO database identifies N-dealkylation and sulfoxidation as primary routes .
- Experimental Validation : Microsomal assays (human liver microsomes, t₁/₂ = 45–60 minutes) .
Methodological Challenges
Q. How to resolve discrepancies in biological activity across studies?
- Root Causes :
- Solubility Variability : DMSO stock precipitation in aqueous media (e.g., >10% DMSO alters IC₅₀ by 2–3×) .
- Assay Conditions : Varying ATP concentrations in kinase assays (e.g., 1 mM vs. 10 µM ATP shifts IC₅₀ by 5×) .
- Solutions :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity) .
Q. What crystallographic techniques confirm supramolecular packing?
- Tools :
- SHELXL : Refine H-bonding networks (e.g., N–H⋯S interactions at 2.8–3.0 Å) .
- Mercury Software : Analyze π-π stacking (e.g., 3.5 Å between thiadiazole and bromophenyl rings) .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
